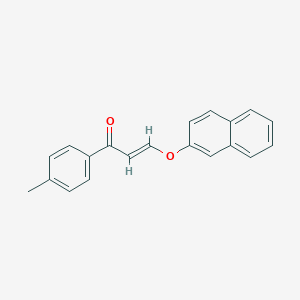
1,2-diacetyl-2H-indol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-diacetyl-2H-indol-3-one (DAI) is a chemical compound that belongs to the indole family. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties. DAI is synthesized through a multistep process and has a wide range of applications in various fields of research, including biochemistry, medicinal chemistry, and pharmacology.
科学的研究の応用
1,2-diacetyl-2H-indol-3-one has a wide range of applications in various fields of scientific research. It is commonly used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 1,2-diacetyl-2H-indol-3-one can also be used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 1,2-diacetyl-2H-indol-3-one has been found to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 1,2-diacetyl-2H-indol-3-one is not fully understood, but it is believed to involve the formation of a complex with metal ions, which results in the production of reactive oxygen species (ROS). The ROS can then damage cellular components, leading to cell death. 1,2-diacetyl-2H-indol-3-one has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1,2-diacetyl-2H-indol-3-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes. 1,2-diacetyl-2H-indol-3-one has also been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 1,2-diacetyl-2H-indol-3-one in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions in biological samples. 1,2-diacetyl-2H-indol-3-one is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using 1,2-diacetyl-2H-indol-3-one is its potential toxicity, which can limit its use in certain applications. Additionally, 1,2-diacetyl-2H-indol-3-one is not very water-soluble, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the research and development of 1,2-diacetyl-2H-indol-3-one. One area of interest is the development of new fluorescent probes based on the structure of 1,2-diacetyl-2H-indol-3-one. These probes could be used for the detection of other metal ions or for imaging cellular processes. Another area of interest is the development of new antimicrobial agents based on the structure of 1,2-diacetyl-2H-indol-3-one. These agents could be used to combat antibiotic-resistant bacteria and fungi. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-diacetyl-2H-indol-3-one and its potential applications in cancer therapy and other areas of medicine.
Conclusion
In conclusion, 1,2-diacetyl-2H-indol-3-one (1,2-diacetyl-2H-indol-3-one) is a unique chemical compound that has a wide range of applications in scientific research. Its fluorescent properties and antimicrobial activities make it a useful tool for the detection of metal ions and the development of new antibiotics. While there are some limitations to its use, further research into the structure and properties of 1,2-diacetyl-2H-indol-3-one could lead to the development of new and innovative applications in various fields of science.
合成法
The synthesis of 1,2-diacetyl-2H-indol-3-one involves a multistep process that starts with the condensation of indole-3-acetaldehyde with acetylacetone. The reaction is catalyzed by an acid catalyst, and the resulting product is then subjected to a series of purification steps to obtain pure 1,2-diacetyl-2H-indol-3-one. The yield of 1,2-diacetyl-2H-indol-3-one can be improved by optimizing the reaction conditions and using high-quality starting materials.
特性
製品名 |
1,2-diacetyl-2H-indol-3-one |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
1,2-diacetyl-2H-indol-3-one |
InChI |
InChI=1S/C12H11NO3/c1-7(14)11-12(16)9-5-3-4-6-10(9)13(11)8(2)15/h3-6,11H,1-2H3 |
InChIキー |
OWVJOPOZUCWLST-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2N1C(=O)C |
正規SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2N1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)
![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)


![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)

